molecular formula C22H21ClN2O3S2 B2918254 6-CHLORO-4-(4-ETHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE CAS No. 1111164-83-0

6-CHLORO-4-(4-ETHYLBENZENESULFONYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLINE

Cat. No.: B2918254
CAS No.: 1111164-83-0
M. Wt: 460.99
InChI Key: HCCBGGMIQSHTKQ-UHFFFAOYSA-N
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Description

“(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry research . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . Various synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of quinoline derivatives like “(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” is complex . Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like “(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” can vary widely . Detailed information about the specific physical and chemical properties of this compound was not found in the available resources.

Scientific Research Applications

Antimicrobial and Antimalarial Agents

Quinoline derivatives have been extensively studied for their antimicrobial and antimalarial properties. A study by Parthasaradhi et al. (2015) synthesized a series of novel quinoline-based triazoles showing significant antimicrobial and antimalarial activities. These compounds were synthesized from commercially available quinolines, and their structures were confirmed via spectral data. The antimicrobial and antimalarial screenings indicated that these derivatives could serve as potent agents against various microorganisms and Plasmodium falciparum, respectively (Parthasaradhi et al., 2015).

Enzymatic Activity Enhancement

Another area of application is the enhancement of enzymatic activity. A study conducted by Abass (2007) explored the synthesis of angular tetracyclic thieno and thiopyrano[3,2-c]benzo[h]quinolinones, revealing their potential as novel enzymatic enhancers. The study examined the effects of these compounds on α-amylase activity, demonstrating that certain thienoquinolinones significantly increased the enzyme's activity to produce α-D-glucose, suggesting their utility in biotechnological applications (Abass, 2007).

Synthesis and Reactivity Studies

Research has also focused on the synthesis and reactivity of quinoline derivatives. The study by Al-Masoudi (2003) on the synthesis of new dihaloquinolones bearing mercapto groups highlights the versatility of quinoline derivatives in chemical synthesis. The reactivity of these compounds towards various nucleophiles was explored, providing insights into the development of novel quinoline-based compounds with potential applications in drug development and other areas of chemical research (Al-Masoudi, 2003).

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects .

Safety and Hazards

The safety and hazards associated with the use of quinoline derivatives depend on their specific chemical structure and use . Detailed information about the specific safety and hazards of “(6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” was not found in the available resources.

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Properties

IUPAC Name

[6-chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S2/c1-2-15-3-6-17(7-4-15)30(27,28)21-18-13-16(23)5-8-20(18)24-14-19(21)22(26)25-9-11-29-12-10-25/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCBGGMIQSHTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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